molecular formula C20H14O2 B010824 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol CAS No. 100310-95-0

8,9-Dihydrobenzo[k]fluoranthene-8,9-diol

Cat. No.: B010824
CAS No.: 100310-95-0
M. Wt: 286.3 g/mol
InChI Key: JZGNJVBRLOKLLB-UHFFFAOYSA-N
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Description

8,9-Dihydrobenzo[k]fluoranthene-8,9-diol (CAS: 76479-15-7; Mol. Formula: C₂₀H₁₄O₂) is a dihydrodiol metabolite of the environmental contaminant Benzo[k]fluoranthene (BkF). This compound is strictly for research use in studying polycyclic aromatic hydrocarbon (PAH) metabolism and activation. Research indicates that this and other BkF metabolites act as aryl hydrocarbon receptor (AhR) agonists, leading to the induction of CYP1A1 and CYP1B1 enzymes, which are central to the metabolic activation of procarcinogens . While this specific 8,9-dihydrodiol has been identified as a metabolite in studies investigating the formation of mutagenic dihydrodiol epoxides , it was found to be inactive as a tumor initiator in mouse skin models . This makes it a critical reference standard for delineating the complex metabolic pathways of BkF, helping researchers understand how specific sites of oxidation on the PAH structure influence ultimate toxicological outcomes, including mutagenicity and carcinogenicity . This product is provided for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

100310-95-0

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

8,9-dihydrobenzo[k]fluoranthene-8,9-diol

InChI

InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H

InChI Key

JZGNJVBRLOKLLB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O

Synonyms

BENZO(k)FLUORANTHENE-8,9-DIOL, 8,9-DIHYDRO-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of BkF-8,9-diol and Structurally Related Diols

Compound Name Structural Features Metabolic Pathway Biological Activity
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol Fused tetracyclic aromatic system with 8,9-diol groups Formed via CYP-mediated oxidation of BkF; precursor to diol-epoxide intermediates Mutagenic in S. typhimurium TA100 ; weak tumor initiator in mouse skin
Limonene-8,9-diol (p-Mentha-1-ene-8,9-diol) Monoterpene derivative with hydroxylated cyclohexene ring Major metabolite of d-limonene via CYP2C11 oxidation in rats and humans Non-carcinogenic; rapid renal elimination in humans
Aflatoxin B1-8,9-diol Bifuran structure with 8,9-diol groups Hydrolysis product of aflatoxin B1-8,9-epoxide Forms DNA adducts (e.g., trans-8,9-dihydro-8(7-guanyl)-9-hydroxy-AFB1); potent mutagen and carcinogen
Benzo[k]fluoranthene-2,3-diol Diol groups at 2,3 positions on BkF backbone Alternative oxidation pathway of BkF Limited data; structurally similar but less studied than 8,9-diol

Mechanistic Insights

  • DNA Adduct Formation : BkF-8,9-diol-10,11-epoxide binds to DNA, forming a major adduct with calf thymus DNA . This contrasts with aflatoxin B1-8,9-diol, which forms adducts at guanine residues, leading to frameshift mutations .
  • Species-Specific Metabolism : Rat CYP2C11 mediates sex-dependent differences in limonene-8,9-diol formation , whereas BkF-8,9-diol metabolism is consistent across species .

Preparation Methods

Friedel-Crafts Acylation and Wolff-Kishner Reduction

The synthesis begins with Friedel-Crafts acylation of pyrene using succinic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃). This step yields 4-(1-pyrenyl)butanoic acid (1 ), a ketocarboxylic acid intermediate . The reaction proceeds under reflux in dichloromethane, with careful control of stoichiometry to avoid overacylation.

Subsequent Wolff-Kishner reduction eliminates the ketone group from 1 . Hydrazine monohydrate and potassium hydroxide (KOH) in diethylene glycol at elevated temperatures (180°C) facilitate the conversion to 4-(1-pyrenyl)butanoic acid (2 ) . This step achieves near-quantitative yield (98%) after reprecipitation, avoiding column chromatography.

Table 1: Reaction Conditions for Friedel-Crafts and Wolff-Kishner Steps

StepReagentsTemperatureYield
Friedel-Crafts acylationSuccinic anhydride, AlCl₃Reflux85%
Wolff-Kishner reductionHydrazine, KOH, diethylene glycol180°C98%

Intramolecular Cyclization and Reduction

Intramolecular Friedel-Crafts cyclization of 2 employs phosphorus pentachloride (PCl₅) and AlCl₃ in dichloromethane, forming the tetracyclic dihydrobenzo[a]pyrene derivative (3 ) . The reaction completes within 30 minutes under reflux, with the product isolated via filtration to remove insoluble byproducts.

Reduction of 3 using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields the secondary alcohol (4 ). This step requires precise stoichiometry (1.2 equiv NaBH₄) to prevent over-reduction, achieving 89% yield after extraction .

Dehydration and Diol Formation

Dehydration of 4 to form the dihydrobenzo[a]pyrene (5 ) initially faced challenges with polymerization using p-toluenesulfonic acid (p-TsOH) in benzene . Optimized conditions utilizing acetic acid and trace hydrochloric acid (HCl) at 65°C suppressed side reactions, yielding 5 in 72% after reprecipitation .

Prévost reaction of 5 with iodine and silver benzoate introduces the diol functionality, yielding trans-7,8-dihydro-7,8-diol (8 ) . Critical to this step is the exclusion of moisture and careful temperature control (40–65°C) to prevent epoxide formation. The final diol is stabilized via reprecipitation in tetrahydrofuran (THF) and hexane.

Table 2: Optimization of Dehydration and Diol Formation

StepReagentsTemperatureYield
Initial dehydrationp-TsOH, benzene80°C22%
Optimized dehydrationAcetic acid, HCl65°C72%
Prévost reactionI₂, Ag benzoate40°C68%

Tandem Suzuki-Miyaura Coupling Approach

An alternative route employs palladium-catalyzed Suzuki-Miyaura coupling to construct the fluoranthene core . 1,8-Diiodonaphthalene (5 ) reacts with arylboronic acids under two distinct conditions:

  • Method A (Homogeneous catalysis): Pd(dppf)Cl₂ and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 90–110°C .

  • Method B (Heterogeneous catalysis): Palladium on carbon (Pd/C) and sodium acetate (NaOAc) in a DMSO/water mixture at 120°C .

Method A achieves higher yields (67–78%) for derivatives like fluoranthene-8-carboxamide (8b ) and methyl fluoranthene-8-carboxylate (10b ) . Method B, while less efficient (36–61%), simplifies catalyst recovery.

Table 3: Comparison of Suzuki-Miyaura Coupling Methods

ParameterMethod AMethod B
CatalystPd(dppf)Cl₂Pd/C
SolventDMSODMSO/H₂O (10:1)
Temperature90–110°C120°C
Yield (avg)70%50%

Comparative Analysis of Synthetic Routes

The classical route (Steps 1–3) offers gram-scale feasibility but requires stringent purification . In contrast, the Suzuki-Miyaura method enables modular synthesis of fluoranthene derivatives but depends on costly palladium catalysts . Yield and scalability favor the classical approach, while functional group tolerance benefits the catalytic method.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol, and what methodological considerations are critical for reproducibility?

  • Answer: Synthesis typically involves palladium-catalyzed cross-coupling or Friedel-Crafts cyclization. For example, palladium-catalyzed reactions using 2-iodobiphenyls and α-diazoesters enable regioselective 9,9-disubstitution (as seen in fluorene derivatives) . Key considerations include catalyst loading (5–10 mol% Pd(OAc)₂), solvent choice (e.g., toluene for thermal stability), and inert atmosphere to prevent oxidation. Grignard additions followed by acid-catalyzed cyclization (e.g., using AlCl₃) are alternatives for aryl substitutions . Reproducibility requires strict control of reaction time (12–24 hrs) and temperature (80–110°C).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for sp² carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 328.1154 [M+H]⁺). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity . Melting point analysis (e.g., 180–185°C) corroborates crystallinity .

Q. How does the stability of this compound vary under thermal, oxidative, or photolytic conditions?

  • Answer: The diol group enhances thermal stability compared to alkyl-substituted analogs, with decomposition observed above 250°C . Aryl substituents resist photolytic cleavage, unlike alkyl groups, but oxidative degradation may occur under UV light. Methodological protocols recommend storage in amber vials at –20°C under nitrogen to prevent oxidation .

Q. What are the key reactivity patterns of this compound in substitution or addition reactions?

  • Answer: The acidic C9–H bond (pKa ~18–20) allows deprotonation for nucleophilic substitutions. For example, alkylation with iodomethane in DMF/K₂CO₃ yields ether derivatives. Electrophilic aromatic substitution (e.g., nitration) occurs at the electron-rich fluoranthene core (positions 3 and 10) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed syntheses of 8,9-Dihydrobenzo[k]fluoranthene derivatives?

  • Answer: Density Functional Theory (DFT) studies suggest that Pd(0)-mediated oxidative addition to 2-iodobiphenyls precedes carbene insertion from α-diazoesters. The bulky phosphine ligands (e.g., PPh₃) favor cis coordination, directing cyclization to the 9-position. Steric effects from aryl groups and electronic effects (e.g., electron-withdrawing substituents) further modulate selectivity .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Answer: Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict transition-state energies for rate-limiting steps, such as carbene transfer. Solvent effects are modeled via COSMO-RS to identify optimal polarity (e.g., toluene vs. DMF). Machine learning (e.g., Bayesian optimization) can screen catalyst/ligand combinations for yield improvement .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Answer: Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous peaks) and reference theoretical IR/Raman spectra (calculated via DFT). Discrepancies in melting points may arise from polymorphism; differential scanning calorimetry (DSC) can identify polymorphic transitions .

Q. What methodologies ensure robust validation of analytical protocols for quantifying this compound in complex matrices?

  • Answer: Follow ICH guidelines:

  • Linearity: R² > 0.998 across 50–150% of the target concentration.
  • Accuracy: Spike-and-recovery tests (95–105% recovery).
  • Precision: ≤2% RSD for intraday/interday replicates.
    Use orthogonal methods (e.g., LC-MS vs. UV-Vis) to confirm specificity .

Q. What environmental and safety protocols are essential when handling this compound?

  • Answer: Despite low acute toxicity (similar to 9-fluorenone ), use fume hoods and PPE (nitrile gloves, lab coats). Dispose of waste via incineration (≥1000°C) to prevent polycyclic aromatic hydrocarbon (PAH) release. Environmental impact assessments should follow OECD 301B (ready biodegradability tests) .

Methodological Frameworks

  • Experimental Design: Apply factorial design (e.g., 2³ factorial matrix) to optimize reaction variables (catalyst, solvent, temperature) .
  • Data Analysis: Use multivariate regression (e.g., partial least squares) to correlate substituent effects with reactivity .
  • Theoretical Integration: Link synthetic outcomes to frontier molecular orbital theory (HOMO-LUMO gaps) to predict electronic behavior .

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